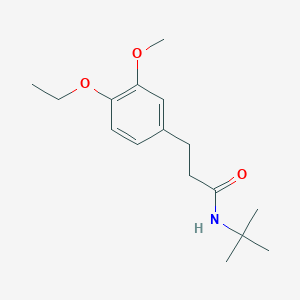![molecular formula C25H37N3O B241115 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B241115.png)
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, particularly the AMPA receptor. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Mechanism Of Action
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand. This results in a decrease in the excitatory activity of the neuron and a reduction in synaptic plasticity.
Biochemical And Physiological Effects
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has been shown to have a variety of biochemical and physiological effects, including a reduction in excitatory synaptic transmission, a decrease in long-term potentiation, and a decrease in the induction of long-term depression. It has also been shown to modulate the release of neurotransmitters and to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol in lab experiments is its potency and selectivity for the AMPA receptor, which allows for precise manipulation of glutamate receptor activity. However, one limitation is that it is not a complete antagonist of the AMPA receptor, and may have off-target effects on other ionotropic glutamate receptors.
Future Directions
For the use of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol in scientific research include further study of its effects on synaptic plasticity and learning and memory, as well as its potential therapeutic applications in neurodegenerative disorders and pain management. Additionally, further research is needed to better understand the off-target effects of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol and to develop more selective antagonists of the AMPA receptor.
Synthesis Methods
The synthesis of 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol involves several steps, starting with the reaction of 2-methyl-4-quinolone with diethylamine to form 2-methyl-4-quinolone-N,N-diethylamide. This intermediate is then reacted with 1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-ylmethyl chloride to form the final product, 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol.
Scientific Research Applications
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the AMPA receptor, which is involved in synaptic plasticity and learning and memory. 6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol has also been used to study the role of glutamate receptors in pain perception, epilepsy, and neurodegenerative disorders.
properties
Product Name |
6-(Diethylamino)-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol |
|---|---|
Molecular Formula |
C25H37N3O |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
6-(diethylamino)-2-methyl-3-[(3,3,5-trimethyl-7-azabicyclo[3.2.1]octan-7-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C25H37N3O/c1-7-27(8-2)18-9-10-22-20(11-18)23(29)21(17(3)26-22)14-28-16-25(6)13-19(28)12-24(4,5)15-25/h9-11,19H,7-8,12-16H2,1-6H3,(H,26,29) |
InChI Key |
JDYAKPKTPSINDH-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)NC(=C(C2=O)CN3CC4(CC3CC(C4)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)
![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)